
5-Fluoro-2-methylquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-4(3H)-quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: The starting material, such as 2-methylquinazolinone, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Fluorination: The amine group is then substituted with a fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other suitable fluorinating reagents.
Industrial Production Methods
Industrial production of 5-Fluoro-2-methyl-4(3H)-quinazolinone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone ring.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or NFSI for fluorination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of kinase inhibitors for cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit the activity of epidermal growth factor receptor (EGFR) kinases by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the fluorine atom, which can result in different biological activities and chemical reactivity.
5-Fluoroquinazolinone: Lacks the methyl group, affecting its overall properties and applications.
4(3H)-Quinazolinone: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
5-Fluoro-2-methyl-4(3H)-quinazolinone is unique due to the combined presence of both the fluorine and methyl groups. These substituents can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
FPZUXPTZQQJFTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


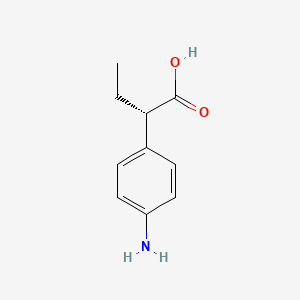
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
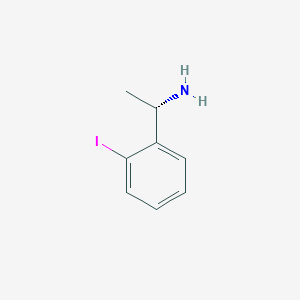
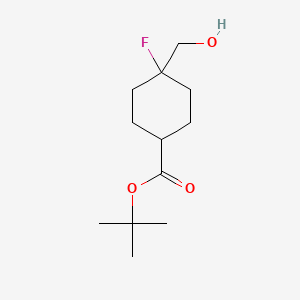
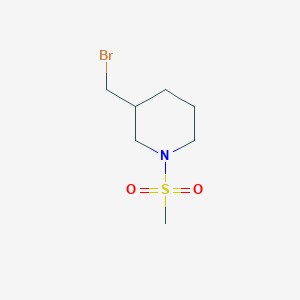

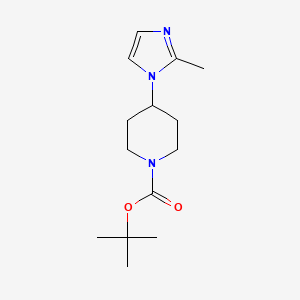

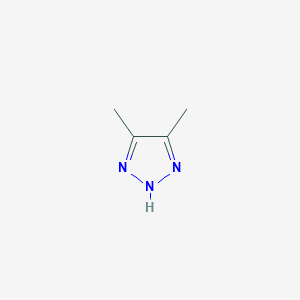
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
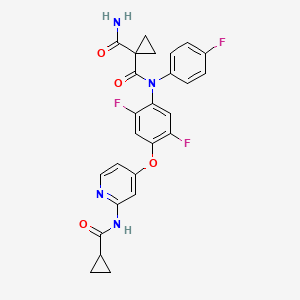
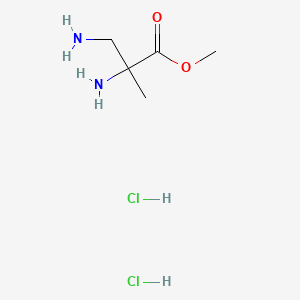
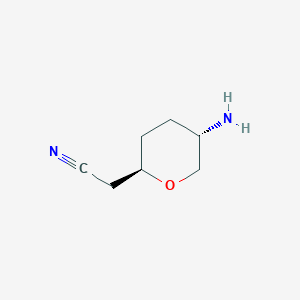
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
